N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c1-12-9-16(25-22-12)18(24)23(11-13-5-3-2-4-6-13)19-21-15-8-7-14(20)10-17(15)26-19/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYLPYBGAAZTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Benzothiazole Core: This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Isoxazole Ring: This involves the cyclization of an appropriate precursor, such as a β-keto ester, with hydroxylamine.
Coupling Reactions: The final step involves coupling the benzothiazole and isoxazole moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow techniques and automated synthesis platforms .
Chemical Reactions Analysis
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide . Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted derivatives of the parent compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to:
Inhibit Enzyme Activity: It inhibits the activity of certain enzymes, such as cyclooxygenase (COX), which are involved in inflammation and pain pathways.
Induce Apoptosis: The compound can induce apoptosis in cancer cells by altering the balance of key mitochondrial proteins, such as Bcl-2 and Bax, leading to the activation of caspases.
Modulate Signaling Pathways: It affects various signaling pathways involved in cell proliferation, migration, and survival, contributing to its anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Analysis :
- Benzothiazole vs. Thiazole/Isoxazole Cores : The benzothiazole core in the target compound provides a larger aromatic surface for π-π stacking compared to simpler thiazole () or isoxazole () systems. This may enhance binding affinity to hydrophobic pockets in biological targets .
- The nitro group in ’s compound introduces strong electron-withdrawing effects, which could modulate redox activity or serve as a prodrug .
Carboxamide Linker Variations
Analysis :
Substituent and Salt Form Comparisons
Analysis :
- The benzyl group in the target compound increases lipophilicity, which may enhance blood-brain barrier penetration compared to polar methoxy groups ().
- The hydrochloride salt form of the target compound improves aqueous solubility, a critical factor for oral bioavailability .
- Multiple fluorine atoms (e.g., 2,4-difluoro in ) can enhance metabolic stability but may increase the risk of off-target interactions .
Biological Activity
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 359.41 g/mol
- Melting Point: Not extensively documented
- Solubility: Soluble in organic solvents; insoluble in water
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes crucial for various biological pathways. For instance, it may inhibit DprE1, an enzyme vital for the survival of Mycobacterium tuberculosis, suggesting potential use as an anti-tubercular agent.
- Antimicrobial Activity: Studies indicate that the compound exhibits antimicrobial and antifungal properties, making it a candidate for further exploration in infectious disease treatments .
- Cytotoxic Effects: Preliminary research suggests that this compound may induce apoptosis in cancer cell lines, indicating potential applications in oncology .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Antifungal | Inhibits fungal growth | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits DprE1 |
Case Studies and Research Findings
-
Antitubercular Activity:
A study highlighted the effectiveness of the compound against Mycobacterium tuberculosis, demonstrating significant inhibition at sub-micromolar concentrations. This suggests its potential as a therapeutic agent against tuberculosis. -
Cytotoxic Studies:
Research involving various cancer cell lines (e.g., MCF-7 and U937) showed that the compound exhibits cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The IC50 values ranged from 0.12 to 2.78 µM, indicating high potency . -
Mechanistic Insights:
Further investigations have revealed that the compound's mechanism involves targeting specific receptors and enzymes within cancerous cells, leading to disrupted cellular processes and eventual cell death .
Q & A
Q. What are the key synthetic steps and intermediates for synthesizing N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide?
The synthesis typically involves:
- Intermediate formation : Preparation of 6-fluoro-1,3-benzothiazol-2-amine via cyclization of 2-aminothiophenol derivatives with fluoro-substituted benzaldehydes under oxidative conditions .
- Coupling reactions : Reacting the benzothiazole amine with 3-methyl-1,2-oxazole-5-carboxylic acid derivatives, often using coupling agents like EDCI or HATU in solvents such as DMF or THF .
- Benzylation : Introducing the benzyl group via nucleophilic substitution or reductive amination, optimized with bases like K₂CO₃ or NaH .
Methodological Tip : Monitor reaction progress using TLC (silica gel, UV visualization) or HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzothiazole C-2 and oxazole C-5 coupling). Fluorine-19 NMR can resolve fluoro-substituent effects .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~410–420 g/mol) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹) and benzothiazole/oxazole ring vibrations .
Q. What preliminary biological screening methods are recommended for this compound?
- Enzyme inhibition assays : Test against targets like kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
- Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Solubility profiling : Determine in PBS/DMSO mixtures (e.g., 1% DMSO) to optimize dosing for in vitro studies .
Advanced Research Questions
Q. How can reaction yields be optimized for the carboxamide coupling step?
- Solvent selection : Replace DMF with acetonitrile to reduce side reactions (e.g., oxazole ring decomposition) .
- Catalyst screening : Test ZnCl₂ or CuI for accelerating amide bond formation, especially with sterically hindered intermediates .
- Temperature control : Lower temperatures (0–5°C) minimize byproducts during benzylation .
Data Insight : Yields for analogous compounds range from 37–93% depending on substituent electronic effects .
Q. How can structural isomers or polymorphs be resolved during crystallization?
- X-ray crystallography : Use SHELXL for refining crystal structures, particularly to distinguish between oxazole/benzothiazole regioisomers .
- Polymorph screening : Employ solvent-drop grinding with ethanol/ethyl acetate to isolate stable forms .
- DFT calculations : Compare experimental and computed IR/NMR spectra to identify isomer dominance .
Q. What strategies address low solubility in biological assays?
- Prodrug design : Introduce phosphate or acetyl groups at the oxazole methyl position to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability in cellular models .
- Co-solvent systems : Optimize DMSO/PEG-400 mixtures to balance solubility and cytotoxicity .
Q. How should contradictory bioactivity data between enzyme and cellular assays be analyzed?
- Off-target profiling : Screen against a panel of 50+ kinases/proteases to identify unintended interactions .
- Membrane permeability assays : Use Caco-2 monolayers or PAMPA to assess cellular uptake limitations .
- Metabolite identification : Perform LC-MS/MS to detect active/degraded metabolites in cell lysates .
Q. What structural modifications enhance target selectivity in SAR studies?
- Fluorine substitution : Replace the 6-fluoro group with chloro or methoxy to modulate electron-withdrawing effects and binding affinity .
- Benzyl group variation : Test substituted benzyls (e.g., 4-CF₃, 3-OH) to exploit hydrophobic or hydrogen-bonding interactions .
- Oxazole ring expansion : Synthesize 1,3,4-oxadiazole analogs to evaluate rigidity and π-stacking potential .
Methodological Notes
- Crystallography : SHELX programs are recommended for refining high-resolution structures, particularly for resolving disorder in benzothiazole/oxazole moieties .
- Kinetic Analysis : For stability studies, use Arrhenius plots (25–45°C) in acetonitrile/water to predict degradation rates .
- Data Reproducibility : Validate synthetic protocols across ≥3 independent batches and report yields ±5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
